molecular formula C17H14F2N2 B1146221 Golgicide A CAS No. 1139889-93-2

Golgicide A

Cat. No.: B1146221
CAS No.: 1139889-93-2
M. Wt: 284.30 g/mol
InChI Key: NJZHEQOUHLZCOX-FTLRAWMYSA-N
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Mechanism of Action

Target of Action

Golgicide A is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . GBF1 (Golgi BFA resistance factor 1) is a guanine nucleotide exchange factor (ArfGEF) that activates ADP ribosylation factor 1 (Arf1), a small guanosine triphosphatase (GTPase) that plays a critical role in regulating secretory traffic and membrane transport within the Golgi of eukaryotic cells .

Mode of Action

This compound inhibits the function of GBF1, which results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . This inhibition of GBF1 function is highly specific and reversible .

Biochemical Pathways

The inhibition of GBF1 by this compound affects the Arf1 activity cycle. Arf1, when activated by GBF1, recruits adaptor and vesicle coat proteins to initiate the formation and release of transport vesicles . More specifically, Arf1 recruits the heptameric coatomer complex at the cis-Golgi face, resulting in assembly of COPI coated vesicles . Therefore, the inhibition of GBF1 by this compound disrupts this process, affecting both anterograde and retrograde traffic within the Golgi .

Pharmacokinetics

It is known that this compound is a potent inhibitor that decreases arf1 activation in vivo .

Result of Action

The inhibition of GBF1 by this compound results in the arrest of secretion of soluble and membrane-associated proteins at the endoplasmic reticulum-Golgi intermediate compartment . Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition . Internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-golgi network .

Action Environment

It is known that this compound is a potent, highly specific, and reversible inhibitor, suggesting that its action may be robust to a variety of cellular environments .

Biochemical Analysis

Biochemical Properties

Golgicide A interacts with the ADP ribosylation factor 1 (Arf1), a member of the Ras superfamily of small guanosine triphosphatases (GTPases) that mediate vesicular transport in the secretory and endocytic pathways . Arf1 is activated by guanine nucleotide exchange factors (ArfGEFs), which confer spatial and temporal specificity to vesicular transport . This compound inhibits the cis-Golgi ArfGEF GBF1, resulting in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the secretion of soluble and membrane-associated proteins is arrested at the endoplasmic reticulum–Golgi intermediate compartment, whereas endocytosis and recycling of transferrin are unaffected by GBF1 inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the function of GBF1, leading to the rapid dissociation of COPI vesicle coat from Golgi membranes .

Metabolic Pathways

This compound is involved in the metabolic pathways that include any enzymes or cofactors that it interacts with

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

The synthesis of Golgicide A involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a quinoline core structure . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Golgicide A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Golgicide A is unique in its high specificity and reversibility as an inhibitor of Golgi BFA resistance factor 1. Similar compounds include:

These compounds highlight the uniqueness of this compound in its specific targeting of Golgi BFA resistance factor 1 and its reversible inhibition properties.

Properties

IUPAC Name

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZHEQOUHLZCOX-FTLRAWMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893485
Record name Golgicide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139889-93-2
Record name Golgicide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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